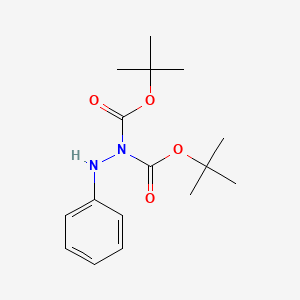

Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate

Descripción general

Descripción

Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate is an organic compound with the molecular formula C₁₆H₂₄N₂O₄. It is a derivative of hydrazine and is characterized by the presence of two tert-butyl groups and a phenyl group attached to the hydrazine moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate typically involves the reaction of phenylhydrazine with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include phenylhydrazine hydrochloride and di-tert-butyl dicarbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The phenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted phenylhydrazine compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate serves as a reagent in the synthesis of complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in creating various derivatives and intermediates essential for further chemical transformations.

Pharmaceutical Development

The compound is explored for its potential in drug development, particularly as an intermediate in synthesizing pharmaceutical agents. Its structural properties allow it to participate in reactions that yield compounds with biological activity, making it a candidate for developing new therapeutic agents .

Biological Studies

In biological research, this compound is utilized to study cell function and signal transduction pathways. Its interaction with molecular targets can provide insights into cellular mechanisms, contributing to the understanding of various diseases and cellular processes .

Industrial Research

The compound is also investigated for applications in developing new materials and industrial processes. Its chemical properties can be harnessed to create innovative products or improve existing methods in material science.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound facilitated the formation of key intermediates that exhibited promising cytotoxic activity against various cancer cell lines. This highlights its potential role in pharmaceutical chemistry .

Research has shown that derivatives synthesized from this compound exhibit anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can act as a nucleophile, participating in various chemical reactions that affect cell function and signal transduction pathways. The specific pathways involved depend on the context of its use, such as in organic synthesis or pharmaceutical development .

Comparación Con Compuestos Similares

Similar Compounds

Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate: Similar in structure but with different substitution patterns.

Di-tert-butyl hydrazodicarboxylate: Lacks the phenyl group, leading to different reactivity and applications.

Uniqueness

Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate is unique due to the presence of both tert-butyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .

Actividad Biológica

Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate (DBPC) is a chemical compound with notable applications in organic synthesis and biological research. Its molecular formula is C17H26N2O4, and it has a molecular weight of 322.4 g/mol. This compound is primarily recognized for its role as a reagent in the synthesis of various pharmaceuticals, including anti-cancer drugs and antiviral agents.

- Appearance : White to cream-colored solid

- Molecular Weight : 322.4 g/mol

- Boiling Point : 360°C

- Melting Point : 108-111°C

- Solubility : Soluble in organic solvents such as acetone, chloroform, and diethyl ether

- Stability : Relatively stable in air; not reactive towards water, acids, or bases

DBPC exhibits significant biological activity primarily through its inhibition of RNA polymerase II, which is crucial for the replication of certain viruses including hepatitis C and dengue fever. This inhibition suggests potential applications in antiviral drug development.

Anticancer Properties

Research indicates that DBPC is involved in the synthesis of various anticancer agents. Its derivatives have been studied for their effects on cancer cell lines, demonstrating cytotoxicity against specific types of cancer cells. The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest .

Applications in Drug Development

DBPC is utilized in the preparation of fluorescent probes and dyes for cell imaging, enhancing its relevance in biomedical research. These applications facilitate the visualization of cellular processes and contribute to advancements in targeted drug delivery systems.

Toxicity and Safety Considerations

DBPC is classified as a Category 3 carcinogen, indicating potential carcinogenic effects in humans but not in laboratory animals. It poses risks if ingested, inhaled, or absorbed through the skin; hence, appropriate safety measures must be employed during handling.

Table 1: Summary of Biological Activities of DBPC

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of DBPC, researchers found that it effectively inhibited the replication of hepatitis C virus (HCV) in vitro. The compound demonstrated a dose-dependent response, with higher concentrations leading to significant reductions in viral load. This study highlights DBPC's potential as a lead compound for developing new antiviral therapies .

Case Study: Anticancer Activity

Another investigation focused on the cytotoxic effects of DBPC derivatives against human breast cancer cell lines. The results indicated that certain derivatives induced apoptosis through mitochondrial pathways, suggesting that modifications to the DBPC structure could enhance its anticancer efficacy .

Propiedades

IUPAC Name |

tert-butyl N-anilino-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)17-12-10-8-7-9-11-12/h7-11,17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFGITXACHEQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573372 | |

| Record name | Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312934-59-1 | |

| Record name | Di-tert-butyl 2-phenylhydrazine-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.